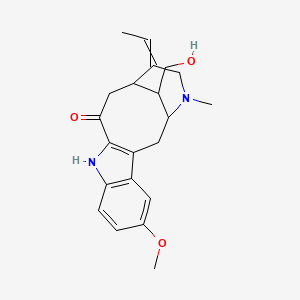

CP 47,497-para-quinone-analog

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CP 47,497 is a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. It has been identified as an adulterant of herbal blends. CP 47,497-para-quinone analog is a potential metabolite of CP 47,497. This product is intended for forensic purposes.

Applications De Recherche Scientifique

Conformational Analysis and Molecular Modeling

A study conducted by Xie, X. et al. (1994) focuses on the conformational properties of CP 47,497, a nonclassical cannabinoid analog. They utilized solution NMR and theoretical computational approaches to analyze its stereochemical activity. The study suggests similarities in the conformational features between nonclassical cannabinoid analogs like CP 47,497 and classical counterparts, with minor differences in the dihedral angles between the planes of the rings. This research aids in understanding the stereochemical requirements for pharmacological activity in nonclassical cannabinoids (Xie, X., Yang, D. P., Melvin, L., & Makriyannis, A., 1994).

Synthesis and Evaluation of Quinone Derivatives for Cancer Treatment

Lima, D. J. B. et al. (2021) synthesized 47 new quinone-based derivatives and evaluated their cytotoxicity against cancer cell lines. The compounds, which combine two redox centers, such as ortho-quinone/para-quinone or quinones/selenium with the 1,2,3-triazole nucleus, showed significant cytotoxicity against cancer cells with low toxicity in control cell lines. This indicates potential applications of these quinone compounds in cancer treatment (Lima, D. J. B. et al., 2021).

Development of Analytical Techniques

Samano, K. L. et al. (2014) developed a liquid chromatography-tandem mass spectrometry method for identifying and quantifying CP-47,497 in mouse brain. This method is critical for detecting the presence of synthetic cannabinoids in biological samples, contributing to the understanding of their distribution and metabolism (Samano, K. L., Poklis, J., Lichtman, A., & Poklis, A., 2014).

Quinone-Catalyzed Oxidation of Organic Molecules

Wendlandt, A. E., & Stahl, S. (2015) discussed the catalytic applications of quinones, including para-quinones, in organic chemistry. They highlighted the influence of quinone structure on reaction mechanisms, important for developing new quinone reagents and transformations. This research is pivotal in understanding the broader applications of quinones in organic synthesis and catalysis (Wendlandt, A. E., & Stahl, S., 2015).

Influence on Hydrogen Peroxide Formation and Oxidation

Pi, Y. et al. (2007) investigated the formation and influence of hydrogen peroxide during the ozonation of para-chlorophenol, leading to the appearance of powerful oxidants like OH* radicals. This study provides insights into the environmental and chemical processes involving quinones, particularly their role in water treatment and environmental remediation (Pi, Y., Zhang, L., & Wang, J., 2007).

Propriétés

Nom du produit |

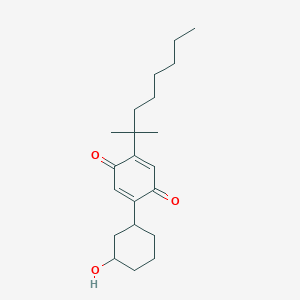

CP 47,497-para-quinone-analog |

|---|---|

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 |

InChI |

InChI=1S/C21H32O3/c1-4-5-6-7-11-21(2,3)18-14-19(23)17(13-20(18)24)15-9-8-10-16(22)12-15/h13-16,22H,4-12H2,1-3H3/t15-,16+/m0/s1 |

Clé InChI |

HJSQDMFICBAVFK-JKSUJKDBSA-N |

SMILES |

O[C@H]1C[C@@H](C2=CC(C(C(C)(C)CCCCCC)=CC2=O)=O)CCC1 |

Synonymes |

CP 47,497-p-quinone analog |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.